Product packaging for N-(2,4-Dichlorobenzoyl)glycine(Cat. No.:CAS No. 7554-79-2)

N-(2,4-Dichlorobenzoyl)glycine

Cat. No.: B184510
CAS No.: 7554-79-2
M. Wt: 248.06 g/mol
InChI Key: NSEWCAZRGRZTHU-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoyl-Glycine Conjugates

N-(2,4-Dichlorobenzoyl)glycine belongs to the class of substituted benzoyl-glycine conjugates, also known as hippuric acid derivatives. cymitquimica.com This classification is based on its core structure, which features a glycine (B1666218) amino acid linked via an amide bond to a substituted benzoyl group. The formation of such conjugates is a significant pathway in the metabolism of xenobiotic carboxylic acids, like benzoic acid and its derivatives, in many mammalian species. uniroma1.it In this biochemical process, the xenobiotic acid is first activated to a high-energy thioester with Coenzyme A (CoASH), which is then conjugated to the amino group of glycine by the enzyme Glycine N-acyltransferase (GLYAT). uniroma1.it This conjugation typically renders the parent compound more water-soluble, facilitating its excretion from the body. uniroma1.it

The synthesis of substituted benzoyl-glycine conjugates is a common practice in medicinal chemistry and organic synthesis. grafiati.com These compounds serve as versatile intermediates and building blocks for creating more complex molecules, such as substituted oxazolones and imidazolones, which can possess a range of biological activities. grafiati.com The general synthetic route involves the reaction of a substituted benzoic acid or its activated form (like an acyl chloride) with glycine. grafiati.com The specific substituents on the benzoyl ring are critical as they significantly modulate the physicochemical properties and biological activities of the resulting conjugate. researchgate.net

Significance of the 2,4-Dichlorobenzoyl Moiety in Bioactive Compound Design

The 2,4-dichlorobenzoyl moiety is a key structural feature in many bioactive compounds, and its inclusion in a molecule like this compound is of considerable interest to researchers. The two chlorine atoms on the phenyl ring significantly influence the molecule's electronic and lipophilic characteristics. This di-substitution is known to enhance the lipophilicity of compounds, which can improve their ability to cross biological membranes and interact with molecular targets. smolecule.comchula.ac.th

The presence of this moiety has been linked to a variety of biological activities. For instance, compounds containing the 2,4-dichlorobenzoyl group are investigated for applications in oncology and agrochemicals. cymitquimica.comsmolecule.com Research into derivatives has shown that this group can be a crucial component for anticancer activity. chula.ac.th For example, N-(2,4-dichloro)benzoyl-N'-phenylthiourea demonstrated notable cytotoxic activity against human breast cancer cell lines. chula.ac.th Similarly, other complex molecules incorporating the 2,4-dichlorobenzyl group have shown potent activity in models of type II diabetes. acs.org The di-halogenated pattern is considered beneficial for enhancing the antibacterial and antifungal efficacy of certain classes of compounds when compared to mono-halogenated analogues. nih.gov

Overview of Research Trajectories for this compound and Structurally Related Analogues

While this compound itself is often utilized as a chemical intermediate in the synthesis of more complex molecules, research on its structural analogues reveals several promising trajectories. cymitquimica.com These investigations primarily focus on creating novel compounds with potential therapeutic or practical applications by modifying the glycine part of the molecule or by using the entire this compound structure as a scaffold.

One major research avenue is in the field of oncology. Scientists have synthesized and tested various derivatives for their anticancer properties. A notable example is the class of N-benzoyl-N'-phenylthioureas, where the 2,4-dichloro substituted analogue showed significant cytotoxicity against MCF-7 and T47D breast cancer cells, proving to be considerably more potent than the standard drug hydroxyurea (B1673989) in the study. chula.ac.th The data from this research is summarized in the table below.

Cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea Against Breast Cancer Cell Lines
CompoundCell LineIC₅₀ (mM)
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-70.31
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D0.94
Hydroxyurea (Reference)MCF-7~9.3
Hydroxyurea (Reference)T47D~4.7
Data sourced from a study on the cytotoxic activity of a thiourea (B124793) analogue. chula.ac.th

Another significant research trajectory involves the development of enzyme inhibitors and receptor antagonists. The 2,4-dichlorobenzoyl structure has been incorporated into molecules designed to interact with specific biological targets. For instance, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid was identified as a novel non-competitive antagonist for GluN3-containing N-methyl-D-aspartate (NMDA) receptors, which are involved in neuronal signaling. nih.gov In a different study, replacing the N-terminal fatty acid of the antimicrobial peptide laterocidine with a 2,4-dichlorobenzoyl moiety resulted in a notable decrease in activity against Acinetobacter baumannii, demonstrating the structural importance of this group in modulating biological activity. acs.org

The table below presents findings on the inhibitory activity of a laterocidine analogue containing the 2,4-dichlorobenzoyl group against various bacterial strains.

Minimum Inhibitory Concentrations (MIC, μg/mL) of a Laterocidine Analogue
Bacterial StrainPeptide 12 (with 2,4-dichlorobenzoyl moiety)
P. aeruginosa (ATCC 27853)4
P. aeruginosa (PAO1)8
A. baumannii (ATCC 19606)16
A. baumannii (ATCC 17978)8
K. pneumoniae (ATCC 13883)2
E. cloacae (ATCC 13047)2
Data sourced from a study on the structure-activity relationships of laterocidine. acs.org

These examples underscore the utility of the this compound framework and its constituent parts in designing new molecules with tailored biological functions, from anticancer agents to modulators of neuronal receptors and antimicrobial peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2NO3 B184510 N-(2,4-Dichlorobenzoyl)glycine CAS No. 7554-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-5-1-2-6(7(11)3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWCAZRGRZTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352656
Record name N-(2,4-Dichlorobenzoyl)glycine
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7554-79-2
Record name N-(2,4-Dichlorobenzoyl)glycine
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Record name N-(2,4-Dichlorobenzoyl)glycine
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Record name 2-[(2,4-dichlorophenyl)formamido]acetic acid
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Synthetic Methodologies and Chemical Transformations Involving N 2,4 Dichlorobenzoyl Glycine

Established Synthetic Pathways for N-(2,4-Dichlorobenzoyl)glycine and Analogues

The foundational synthesis of this compound and its simple analogues primarily relies on classical organic reactions, focusing on the efficient formation of the amide bond and subsequent modifications.

Condensation Reactions for Amide Bond Formation

The most direct and widely utilized method for the synthesis of this compound is the condensation reaction between a glycine (B1666218) molecule and an activated derivative of 2,4-dichlorobenzoic acid, typically the acyl chloride. This reaction, often performed under Schotten-Baumann conditions, provides a reliable route to the desired N-acylated amino acid. wikipedia.orgiitk.ac.inwebsite-files.combyjus.com

The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base. wikipedia.orgiitk.ac.in In the context of this compound synthesis, glycine or its ester acts as the amine nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. A base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.com The use of a two-phase solvent system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water, is a common characteristic of these conditions. wikipedia.org

A typical synthetic scheme is as follows:

Reactants: Glycine (or Glycine ethyl ester) and 2,4-Dichlorobenzoyl chloride

Solvent: A biphasic system, for instance, water and an inert organic solvent.

Base: Sodium hydroxide or pyridine.

Temperature: Typically carried out at room temperature or with cooling.

The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the amide bond. iitk.ac.in

Reactant 1Reactant 2BaseSolvent SystemProductTypical Conditions
Glycine2,4-Dichlorobenzoyl chlorideNaOHWater/Organic SolventThis compoundRoom Temperature
Glycine ethyl ester2,4-Dichlorobenzoyl chloridePyridineDichloromethaneEthyl N-(2,4-dichlorobenzoyl)glycinate0°C to Room Temperature

This methodology is not only efficient for the synthesis of the parent compound but is also adaptable for the preparation of various analogues by substituting glycine with other amino acids or by using different substituted benzoyl chlorides.

Ester Hydrolysis for Carboxylic Acid Derivatization

In many synthetic strategies, it is advantageous to use an ester of glycine, such as glycine ethyl ester, in the initial condensation reaction. chemspider.comorgsyn.org The resulting product, Ethyl N-(2,4-dichlorobenzoyl)glycinate, is often more soluble in organic solvents, simplifying purification by techniques like chromatography. chemspider.comorgsyn.org

To obtain the final this compound, the ester is subjected to hydrolysis. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification. The base catalyzes the saponification of the ester, yielding the carboxylate salt, which upon treatment with a strong acid, like hydrochloric acid, protonates to give the free carboxylic acid.

The hydrolysis step is generally high-yielding and allows for the isolation of the pure this compound.

Advanced Synthetic Strategies for Dichlorobenzoyl-Glycine Containing Structures

The incorporation of the this compound motif into more complex and stereochemically defined structures necessitates the use of advanced synthetic methodologies.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Metal Complexes

The synthesis of chiral, non-racemic analogues of this compound can be achieved through asymmetric synthesis, a field that has seen significant advancements through the use of chiral auxiliaries and metal complexes. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org

Several well-established chiral auxiliaries are applicable to the asymmetric synthesis of α-amino acids and their derivatives. These include:

Schöllkopf Auxiliaries: These are bis-lactim ethers derived from a chiral amino acid (e.g., valine) and glycine. Deprotonation of the prochiral α-carbon of the glycine moiety followed by alkylation with an electrophile proceeds with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to yield the optically pure α-amino acid. biosynth.com

Evans Oxazolidinones: These auxiliaries, popularized by David A. Evans, are widely used for asymmetric alkylations and aldol (B89426) reactions. wikipedia.org An N-acyl oxazolidinone derived from this compound could be deprotonated to form a chiral enolate, which would then react with electrophiles in a highly diastereoselective manner.

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: This chiral auxiliary, when complexed with nickel(II) and glycine, allows for the asymmetric synthesis of optically active amino acids through isomerization or alkylation. tcichemicals.com

The general principle involves attaching the this compound moiety to a chiral auxiliary, performing a diastereoselective transformation on the glycine backbone (e.g., alkylation), and then cleaving the auxiliary to obtain the enantiomerically enriched product.

Metal complexes, particularly those of rhodium, are also instrumental in asymmetric synthesis, for instance, in the asymmetric hydrogenation of dehydroamino acid derivatives. nih.gov An N-(2,4-dichlorobenzoyl)dehydroalanine derivative could be subjected to rhodium-catalyzed asymmetric hydrogenation to produce an optically active N-(2,4-dichlorobenzoyl)alanine analogue.

Chiral Auxiliary/MethodPrinciplePotential Application to this compound
Schöllkopf AuxiliaryDiastereoselective alkylation of a masked glycine. biosynth.comSynthesis of chiral α-substituted this compound analogues.
Evans OxazolidinoneDiastereoselective alkylation of an N-acyl oxazolidinone enolate. wikipedia.orgAsymmetric synthesis of α-functionalized this compound derivatives.
Nickel(II) ComplexesAsymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base. tcichemicals.comPreparation of optically active this compound analogues.
Rhodium-catalyzed HydrogenationAsymmetric hydrogenation of a dehydroamino acid precursor. nih.govSynthesis of enantiomerically enriched N-(2,4-Dichlorobenzoyl)alanine and its analogues.

Site-Selective Functionalization of N-Terminal Glycine Peptides

The selective modification of peptides at a specific site is a powerful tool in chemical biology and drug discovery. When glycine is the N-terminal residue of a peptide, its α-amino group can be selectively acylated.

A notable strategy for achieving high selectivity in N-terminal acylation involves the use of a Gly-His tag. nih.govresearchgate.net The presence of a short histidine sequence (e.g., GHHHHHH) at the N-terminus enhances the rate of acylation at the N-terminal glycine, allowing for selective modification in the presence of other nucleophilic side chains, such as the ε-amino group of lysine. nih.gov This method often employs activated esters, such as 4-methoxyphenyl (B3050149) esters, as the acylating agents. nih.gov

While not specifically demonstrated with 2,4-dichlorobenzoyl chloride, this principle of enhanced reactivity of the N-terminal glycine in certain peptide sequences could be exploited for the site-selective introduction of the N-(2,4-dichlorobenzoyl) group onto a peptide. The reaction would involve treating a peptide with an N-terminal Gly-His tag with an activated form of 2,4-dichlorobenzoic acid.

Preparation of this compound Derivatives for Research Applications

This compound can serve as a scaffold for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and other research fields. These derivatives often involve modification of the carboxylic acid group or further substitution on the glycine backbone.

One example of a derivative is the synthesis of 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide . In this molecule, the carboxylic acid of an N-(2,4-dichlorobenzoyl)piperidine derivative is converted to an amide. researchgate.net This highlights a common strategy where the core N-(2,4-Dichlorobenzoyl)amino acid structure is incorporated into a larger, more complex molecule.

The synthesis of N-acylglycine amide derivatives is another area of interest. sphinxsai.com The carboxylic acid of this compound can be activated (e.g., by conversion to the acid chloride or using coupling reagents) and then reacted with various amines to form a library of N-(2,4-Dichlorobenzoyl)glycinamides. These derivatives can be screened for biological activity.

Furthermore, the principles of peptide synthesis can be applied to incorporate this compound into short peptide sequences. For instance, the synthesis of radiolabeled peptide-PNA (peptide nucleic acid) conjugates for imaging and therapeutic applications often involves the stepwise elongation of a peptide chain on a solid support. nih.gov this compound could be incorporated as one of the building blocks in such a synthesis.

Derivative TypeSynthetic ApproachPotential Research Application
AmidesActivation of the carboxylic acid followed by reaction with an amine. sphinxsai.comScreening for biological activity.
PeptidesSolid-phase or solution-phase peptide synthesis.Development of bioactive peptides.
Heterocyclic DerivativesIncorporation into heterocyclic ring systems. researchgate.netExploration of novel chemical space for drug discovery.
Radiolabeled DerivativesIncorporation of a radionuclide for imaging or therapy. nih.govDevelopment of diagnostic or therapeutic agents.

Investigation of Biological Activities and Pharmacological Profiles of N 2,4 Dichlorobenzoyl Glycine and Analogues

Enzyme Modulation and Inhibitory Potential Studies

N-(2,4-Dichlorobenzoyl)glycine belongs to the N-acylglycine family of molecules. A key enzyme involved in the metabolism of such compounds is Glycine (B1666218) N-acyltransferase (GLYAT). google.com This mitochondrial enzyme is responsible for the conjugation of various acyl-CoA molecules with glycine, a process crucial for the detoxification of xenobiotics like benzoic acid. google.comresearchgate.net The enzymatic reaction catalyzed by GLYAT involves the transfer of an acyl group to the N-terminus of glycine. nih.gov While direct studies on the modulatory effect of this compound on GLYAT or other specific enzymes are not extensively detailed in the reviewed literature, the structural class to which it belongs is known to interact with this enzyme family. google.com

Research into structurally related compounds offers some insights. For instance, studies on various N-acyl amino acids have shown interactions with enzymes like cyclooxygenase (COX), with N-arachidonoylglycine being a substrate for COX-2. mdpi.com Another area of investigation for compounds with a substituted benzoyl moiety involves enzymes like α-glucosidase and α-amylase. For example, a series of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones were synthesized and evaluated for their inhibitory potential against these enzymes, with some derivatives showing significant activity. researchgate.net However, specific inhibitory data for this compound on these or other enzymes remains to be fully elucidated.

Receptor Ligand Interactions and Functional Modulation

The interaction of this compound and its analogues with neurotransmitter receptors is a significant area of research, particularly concerning the glutamatergic and glycinergic systems.

The NMDA receptor, a key player in synaptic plasticity and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. nih.gov The glycine binding site on the NMDA receptor, therefore, presents a target for modulating its activity. Antagonists at this site can prevent receptor over-activation, which is implicated in various neurological disorders. nih.gov

Direct experimental data on the interaction of this compound with the NMDA receptor is limited in the available literature. However, compelling evidence comes from studies on a structurally similar compound, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (TK30) . Research has identified TK30 as a novel non-competitive antagonist with selectivity for NMDA receptors containing the GluN3 subunit. nih.govresearchgate.netjneurosci.org The GluN3 subunit confers unique properties to NMDA receptors, including a lower calcium permeability. researchgate.net

In studies investigating NMDA receptor subunit contributions, TK30 has been utilized as a pharmacological tool to block GluN3-containing receptors. For example, a concentration of 30 µM of TK30 was used to inhibit GluN3-containing NMDA receptors in brainstem respiratory network studies. echinobase.org

Table 1: Pharmacological Profile of the this compound Analogue, TK30

CompoundTarget Receptor SubunitActivityReference
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (TK30)GluN3-containing NMDA receptorsNon-competitive antagonist nih.govresearchgate.netjneurosci.org

This finding for a close structural analogue suggests that this compound may also possess modulatory activity at NMDA receptors, a hypothesis that warrants further direct investigation.

Glycine receptors are inhibitory ligand-gated chloride channels, predominantly found in the spinal cord and brainstem, that are crucial for motor control and sensory processing. echinobase.org Glycine itself is the primary agonist for these receptors. The modulation of GlyR function is a therapeutic strategy for conditions involving neuronal hyperexcitability. echinobase.org

While the anti-inflammatory and immunomodulatory effects of glycine can be mediated through GlyRs, some of its cytoprotective actions may occur through GlyR-independent pathways. mdpi.comscienceopen.com Research has shown that various compounds can allosterically modulate GlyRs, including neurosteroids, cannabinoids, and alcohols. researchgate.net However, specific studies detailing the direct interaction and functional modulation of this compound at glycine receptors are not prominently featured in the reviewed scientific literature. The potential for this compound to act as an agonist, antagonist, or allosteric modulator at different GlyR subtypes remains an area for future research.

Neurotransmitter Transporter Systems Research

Glycine transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission via NMDA receptors. frontiersin.orgportico.org There are two main types, GlyT1 and GlyT2. GlyT1, found primarily on glial cells, is a key regulator of glycine levels at glutamatergic synapses. frontiersin.orgnih.gov

Inhibition of GlyT1 leads to an increase in synaptic glycine concentrations, which in turn enhances NMDA receptor function. nih.gov This mechanism has made GlyT1 inhibitors a significant area of research for treating disorders associated with NMDA receptor hypofunction, such as schizophrenia. researchgate.netnih.gov

A variety of compounds have been developed as GlyT1 inhibitors, broadly categorized as sarcosine-based and non-sarcosine-based derivatives. rhea-db.org While extensive screening of chemical libraries has been undertaken to identify novel GlyT1 inhibitors, specific data on the inhibitory activity of this compound against GlyT1 is not explicitly available in the reviewed literature. frontiersin.orgdiva-portal.org The investigation of N-benzoyl glycine derivatives and their potential to inhibit GlyT1 could provide valuable insights into the structure-activity relationships for this class of compounds.

Anti-inflammatory and Immunomodulatory Bioactivity Investigations

There is a growing body of evidence supporting the anti-inflammatory and immunomodulatory properties of N-acyl amino acids, the class of molecules to which this compound belongs. nih.gov

N-acylglycines have been identified as a class of bioactive lipids with various biological activities, including anti-inflammatory and antinociceptive effects. nih.gov These molecules can be synthesized by enzymes such as Glycine N-acyltransferase-like 2 (GLYATL2), which is expressed in tissues like the skin and spinal cord, suggesting a role in barrier function and immune response. nih.gov

Studies on different N-acylglycines have demonstrated their ability to modulate inflammatory processes. For example, N-linoleoylglycine has been shown to reduce leukocyte migration in a mouse model of peritonitis. frontiersin.org Furthermore, some N-acylglycines can stimulate the production of anti-inflammatory prostaglandins. The anti-inflammatory effects of glycine itself are well-documented, with actions that include the suppression of pro-inflammatory cytokine production by macrophages and the protection of cells from inflammation-induced damage. mdpi.comscienceopen.com Glycine has been shown to reduce the production of TNF-α and IL-1β while increasing the expression of the anti-inflammatory cytokine IL-10 in monocytes.

Table 2: Reported Bioactivities of the N-Acylglycine Class

BioactivityMediating Molecules/PathwaysReferences
Anti-inflammatoryG-protein-coupled receptors, Prostaglandin production mdpi.com
ImmunomodulatorySuppression of pro-inflammatory cytokines (TNF-α, IL-1β), Increased anti-inflammatory cytokines (IL-10) scienceopen.com
Antinociceptive- nih.gov

Given that this compound is an N-aroylglycine, it is plausible that it shares some of these anti-inflammatory and immunomodulatory properties. However, direct experimental validation of these effects for this specific compound is needed to confirm this potential.

Antioxidant and Cytoprotective Mechanism Exploration

Direct studies on the antioxidant and cytoprotective mechanisms of this compound are not extensively documented in publicly available research. However, the activities of related glycine derivatives suggest potential pathways. For instance, N-(2-mercaptopropionyl)-glycine (NMPG), a diffusible antioxidant, has been shown to alleviate colonic injury in a rat colitis model. nih.gov NMPG was found to lower myeloperoxidase activity and reduce the expression of pro-inflammatory mediators. nih.gov Its mechanism involves the induction of hypoxia-inducible factor-1α (HIF-1α), which in turn leads to the secretion of vascular endothelial growth factor (VEGF), a key protein in the healing of gastrointestinal ulcers. nih.gov This action is achieved by inhibiting HIF prolyl hydroxylase-2 (HPH-2), an enzyme that negatively regulates HIF-1α stability. nih.gov

Another related area of research involves carnosine, a dipeptide of beta-alanine (B559535) and histidine, which exhibits neuroprotective properties through its antioxidant and metal-chelating activities. researchgate.net Carnosine's neuroprotective effects against Aβ1–42 oligomer-induced toxicity are mediated by the insulin-degrading enzyme (IDE). researchgate.net

While these findings are for related glycine derivatives and not this compound itself, they highlight the potential for N-acyl-glycine compounds to possess antioxidant and cytoprotective properties through various mechanisms, including enzyme inhibition and modulation of cellular stress-response pathways. The presence of the dichlorobenzoyl group in this compound would likely modulate such activities, influencing factors like lipophilicity and target binding affinity. smolecule.com

Research into Anticancer Activities

The anticancer potential of compounds structurally similar to this compound has been a subject of investigation. The dichlorobenzoyl moiety is a feature in several compounds evaluated for their cytotoxic effects against cancer cell lines.

One notable analogue, N-(2,4-Dichloro)benzoyl-N'-phenylthiourea , has demonstrated significant anticancer activity. researchgate.net In a study, this compound exhibited prominent cytotoxicity against MCF-7 and T47D breast cancer cell lines, with IC50 values of 0.31 ± 0.05 mM and 0.94 ± 0.02 mM, respectively. researchgate.net Notably, it showed selective activity towards cancer cells over normal Vero cells. researchgate.net

Another glycine derivative, N-(2,4-dichlorobenzoyl)-, 2-[2-(2-fluorobenzoyl)hydrazino]-2-oxoethyl ester , has a structure that suggests potential biological activity, possibly as an enzyme inhibitor. ontosight.ai While specific anticancer data for this compound is not provided, compounds with similar structures have been explored for therapeutic applications, including anticancer activities. ontosight.ai

Furthermore, the drug ixazomib (B1672701) , a proteasome inhibitor used in the treatment of multiple myeloma, is a derivative of N-(2,5-dichlorobenzoyl)glycine, a close structural isomer of the titular compound. ebi.ac.uk Ixazomib is the active metabolite of ixazomib citrate (B86180) and functions as a boronic acid-containing glycinamide. ebi.ac.uk

The research into various derivatives suggests that the this compound scaffold can be a valuable starting point for the development of novel anticancer agents. The specific substitutions on the glycine and benzoyl moieties are crucial in determining the potency and selectivity of the anticancer effects.

CompoundCell LineActivity
N-(2,4-Dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast Cancer)IC50: 0.31 ± 0.05 mM
N-(2,4-Dichloro)benzoyl-N'-phenylthioureaT47D (Breast Cancer)IC50: 0.94 ± 0.02 mM

Anticonvulsant Activity and Neurological Efficacy Studies

While there is no direct evidence of anticonvulsant activity for this compound, research on related glycine derivatives and compounds containing the dichlorophenyl moiety suggests a potential role in modulating neurological activity.

Studies on glycine and its derivatives have shown that they can influence seizure thresholds. For example, N-benzyloxycarbonylglycine (Z-glycine) , a carbamate (B1207046) derivative of glycine, has demonstrated anticonvulsant properties in various mouse models. nih.gov It was found to reduce tonic convulsions in the 3-mercaptopropionic and bicuculline (B1666979) tests and increase seizure latency in the strychnine (B123637) test. nih.gov

Furthermore, a more complex analogue, N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide , has shown pronounced anticonvulsant effects. csfarmacie.cznih.gov This compound significantly reduced mortality in mice in seizure models induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine. csfarmacie.cznih.gov The mechanism of its anticonvulsant action is believed to involve GABA-ergic, glycinergic, and adenosinergic systems. csfarmacie.cz

The inhibition of glycine transporter-1 (GlyT-1) is another therapeutic strategy for CNS disorders, including epilepsy. researchgate.net By inhibiting GlyT-1, extracellular glycine levels are increased, which can modulate both inhibitory and excitatory neurotransmission. researchgate.net While it is not known if this compound inhibits GlyT-1, this represents a potential mechanism through which glycine derivatives can exert neurological effects.

These findings suggest that the core structure of this compound could be a scaffold for developing compounds with anticonvulsant properties, although further research is needed to establish any direct activity of the compound itself.

CompoundTest ModelObserved Effect
N-benzyloxycarbonylglycine (Z-glycine)3-mercaptopropionic acid-induced seizuresReduced number of tonic convulsions
N-benzyloxycarbonylglycine (Z-glycine)Bicuculline-induced seizuresReduced number of tonic convulsions
N-benzyloxycarbonylglycine (Z-glycine)Strychnine-induced seizuresIncreased latency of seizures
N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamidePentylenetetrazole-induced seizuresSignificantly reduced mortality
N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamidePicrotoxin-induced seizuresSignificantly reduced mortality
N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamideStrychnine-induced seizuresSignificantly reduced mortality
N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamideCaffeine-induced seizuresSignificantly reduced mortality

Structure Activity Relationship Sar Studies of N 2,4 Dichlorobenzoyl Glycine Analogues

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for N-(2,4-Dichlorobenzoyl)glycine analogues relies on a combination of computational and experimental methodologies. These frameworks allow for the prediction and subsequent validation of the biological effects of specific structural changes.

Rational drug design and virtual screening are powerful computational tools that accelerate the discovery of novel bioactive compounds by predicting their interaction with biological targets. nih.gov For N-benzoyl amino acid derivatives, these approaches are inspired by initial hits from screening libraries. nih.gov Molecular docking simulations, a key component of this process, are used to predict the binding poses and affinities of analogues within the active site of a target protein. osf.io For instance, a deep learning-based virtual screening of compounds against a viral protease can identify potential inhibitors from large databases. osf.io This process involves building a model based on known inhibitors and then screening new compounds for similar properties. nih.govosf.io The insights gained from these computational studies guide the synthesis of a focused library of analogues with a higher probability of desired biological activity, minimizing the need for extensive, random screening. nih.gov

Following computational design, synthesized analogues undergo rigorous pharmacological evaluation. In vitro assays are crucial for determining the direct effect of compounds on their molecular targets or cells. These tests can measure enzyme inhibition, receptor binding, or cytotoxicity in various cell lines. rsc.orgnih.gov For example, the minimum inhibitory concentrations (MICs) of antimicrobial analogues can be determined against different bacterial strains to quantify their potency. nih.govdovepress.com

Correlating Dichlorobenzoyl Substituent Modifications with Biological Potency

The 2,4-dichlorobenzoyl group is a critical pharmacophore, and modifications to it significantly alter biological activity. The number and position of chlorine atoms on the phenyl ring are key determinants of potency. Studies on related scaffolds show that di-chloro substitution, particularly at the 2,4- or 3,4-positions, is often crucial for high inhibitory activity. nih.gov

In one study on antimicrobial peptides, replacing a fatty acid chain with a 2,4-dichlorobenzoyl moiety resulted in a notable increase in the minimum inhibitory concentration (MIC) against Acinetobacter baumannii, indicating a decrease in potency for that specific strain, while having little impact on others. nih.govacs.org This highlights that the effect of this substituent can be species- or target-dependent. Conversely, in a different series of compounds designed as antidiabetic agents, a 1-(2',4'-dichlorobenzyl) derivative was identified as a highly potent agent, significantly improving glucose tolerance. researchgate.netacs.org The substitution pattern on the benzoyl ring is therefore a key handle for modulating biological potency.

Table 1: Effect of Dichlorobenzoyl and Related Substitutions on Biological Activity

Parent Scaffold Modification Biological Activity Summary Reference
Antimicrobial Peptide (Laterocidine) Replacement of N-terminal fatty acid with a 2,4-dichlorobenzoyl group Resulted in 4–8-fold increases in MICs against A. baumannii. nih.govacs.org
Piperazine Derivative Introduction of a 1-(2',4'-dichlorobenzyl) group Potent antidiabetic agent, improved glucose tolerance in rats. researchgate.netacs.org
Benzenesulfonamide Various substitutions on the dichlorophenyl ring Probed the SAR for PPARγ transcriptional potency, identifying key moieties for activity. nih.gov
Thiazole Derivative Comparison of 2,4-dichlorophenyl with monosubstituted phenyl rings Dichloro substitution was critical for remarkable inhibitory activity; monosubstituted rings were less effective. nih.gov

Impact of Glycine (B1666218) Backbone and Amide Linkage Modifications on Activity

The glycine backbone and the central amide linkage are fundamental to the structure of this compound, and modifications to these elements have profound effects on the molecule's properties and biological activity. The glycine unit, being the simplest amino acid, provides a flexible scaffold that can be altered to explore conformational space.

Modifications can include:

Altering the Amino Acid: Replacing glycine with other amino acids, such as L-glutamic acid, has been shown to yield compounds with a high ability to prevent DNA methylation. nih.gov Introducing chirality by using α-substituted amino acids can enhance binding efficiency and improve pharmacokinetic profiles by, for example, impairing metabolic oxidation. nih.gov

Table 2: Influence of Glycine and Amide Linkage Modifications in Analogous Scaffolds

Scaffold Type Modification Observed Impact on Activity/Properties Reference
N-Benzoyl Amino Acid Replacement of glycine with L-glutamic acid derivatives Showed the highest ability to prevent DNA methylation. nih.gov
Peptide Analogue Replacement of an ester linkage with a disulfide bond Resulted in 2–8-fold increases in MIC (decreased activity) against Gram-negative strains. acs.org
Peptide Analogue Linearization (removal of macrocyclic linkage) Significant reduction in antibacterial activity. acs.org
N-acyl-N,α,α-trialkyl glycine amides Introduction of bulky substituents near the amide bond Affects the lability and selective cleavage of the amide bond. researchgate.net
Kinase Inhibitor Addition of an α-methyl group to a linker adjacent to the core Created a chiral center, enhanced binding efficiency, and improved pharmacokinetics. nih.gov

Identification of Key Structural Features for Target Selectivity

Achieving target selectivity is a primary goal in drug design to minimize off-target effects. For this compound analogues, selectivity is dictated by the precise interactions between the ligand and its intended biological target. Key structural features can be tuned to enhance these specific interactions while diminishing those with other proteins.

For example, in the development of selective potentiators for NMDA receptor subunits, the core tetrahydroisoquinoline scaffold was systematically modified at three different rings and two linker regions. nih.gov This allowed for the identification of analogues with high potency for GluN2C or GluN2D subunits but no effect on GluN2A or GluN2B, demonstrating that specific substitution patterns govern subunit selectivity. nih.gov

Similarly, studies on PPARγ modulators revealed that distinct binding mechanisms, arising from subtle structural differences in the ligands, are responsible for their unique transcriptional outputs. nih.gov The introduction of a chiral center is another established strategy to improve selectivity. The distinct three-dimensional arrangement of enantiomers can lead to one stereoisomer fitting perfectly into a target's binding site while the other does not, thereby improving the selectivity profile of the drug. nih.gov For this compound analogues, key features for conferring selectivity would likely involve the specific orientation and electronic properties of the dichlorobenzoyl ring and the conformational constraints imposed by modifications to the glycine backbone.

Metabolic Fate and Biotransformation Research Pertaining to N 2,4 Dichlorobenzoyl Glycine

Identification of N-(2,4-Dichlorobenzoyl)glycine as a Metabolite of Xenobiotics

This compound has been identified as a metabolite of several xenobiotic compounds, primarily those containing the 2,4-dichlorobenzoic acid moiety. The formation of this glycine (B1666218) conjugate is a detoxification mechanism to render the parent compound or its initial metabolites more water-soluble and readily excretable.

One of the primary precursors is 2,4-Dichlorobenzoic acid itself. This compound, found in certain herbicides and as a degradation product of other chemicals, can be activated in the body and subsequently conjugated with glycine. ontosight.ai For instance, the thermal decomposition of Bis(2,4-dichlorobenzoyl) peroxide, an initiator used in the production of silicone rubber, results in the formation of 2,4-dichlorobenzoic acid, which is then available for metabolic conversion. researchgate.net Human biomonitoring studies of workers in the silicone rubber industry have confirmed exposure to decomposition products that include 2,4-dichlorobenzoic acid. researchgate.net

Another xenobiotic that leads to the formation of this compound is methyl 2,4-dichlorobenzyldithiocarbamate . Research on the biotransformation of this compound by the fungus Leptosphaeria maculans has shown that it is metabolized to 2,4-dichlorobenzoic acid, which would then be available for glycine conjugation in mammalian systems. cdnsciencepub.com

The following table summarizes xenobiotics that are known or potential precursors to this compound.

Parent XenobioticIndustrial/Environmental SourceMetabolic Intermediate
2,4-Dichlorobenzoic acidHerbicides, chemical degradation product2,4-Dichlorobenzoyl-CoA
Bis(2,4-dichlorobenzoyl) peroxideInitiator in silicone rubber production2,4-Dichlorobenzoic acid
Methyl 2,4-dichlorobenzyldithiocarbamateFungicides2,4-Dichlorobenzoic acid

Elucidation of Metabolic Pathways Involving Glycine Conjugation

The formation of this compound is a classic example of a Phase II metabolic reaction known as amino acid conjugation. wikipedia.org This pathway is particularly important for the detoxification of xenobiotic carboxylic acids. wikipathways.org The process occurs in two main enzymatic steps, primarily within the mitochondria of liver and kidney cells. wikipathways.orguniroma1.it

Activation to an Acyl-CoA Thioester: The first step involves the activation of the carboxylic acid (in this case, 2,4-dichlorobenzoic acid) to a high-energy thioester with coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA ligase, such as 2,4-dichlorobenzoate-CoA ligase, and requires energy in the form of adenosine (B11128) triphosphate (ATP). ontosight.airesearchgate.net The resulting intermediate is 2,4-dichlorobenzoyl-CoA. ontosight.ai

Conjugation with Glycine: The activated acyl-CoA thioester then undergoes conjugation with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT). uniroma1.itresearchgate.net The 2,4-dichlorobenzoyl group is transferred from CoA to the amino group of glycine, forming the final metabolite, this compound, and releasing free CoASH. uniroma1.it

This pathway is crucial for preventing the accumulation of lipophilic carboxylic acids within the mitochondrial matrix, where they can be toxic. nih.gov The resulting glycine conjugate is generally less lipophilic and more readily transported out of the mitochondria and the cell for eventual excretion in the urine. nih.govplos.org

The following table outlines the key enzymes and molecules involved in this metabolic pathway.

StepEnzymeSubstratesProductCellular Location
1. Activation2,4-Dichlorobenzoate-CoA ligase (or other medium-chain acyl-CoA ligases)2,4-Dichlorobenzoic acid, Coenzyme A, ATP2,4-Dichlorobenzoyl-CoAMitochondria
2. ConjugationGlycine N-acyltransferase (GLYAT)2,4-Dichlorobenzoyl-CoA, GlycineThis compoundMitochondria

Theoretical and Experimental Approaches to Metabolite Identification

The identification and characterization of metabolites like this compound are fundamental to drug discovery and toxicology. A variety of theoretical and experimental approaches are employed to achieve this.

Theoretical Approaches: Predictive models based on the structure of a parent compound and knowledge of established metabolic pathways are often the first step. For a compound containing a 2,4-dichlorobenzoic acid structure, metabolism via glycine conjugation would be a primary theoretical consideration.

Experimental Approaches: In vitro studies are a cornerstone of metabolite identification. These often involve incubating the parent xenobiotic with biological preparations that contain the necessary metabolic enzymes. wikipedia.org For glycine conjugation, liver and kidney mitochondria are particularly relevant. epa.gov A study on substituted benzoic acids demonstrated that the extent of glycine conjugation could be examined using rat liver and kidney mitochondria. epa.gov

The analytical techniques used to separate and identify the metabolites are highly sophisticated. High-performance liquid chromatography (HPLC) is commonly used to separate the parent compound from its metabolites in a biological matrix. epa.gov Mass spectrometry (MS), often coupled with HPLC (LC-MS), is then used to identify the chemical structure of the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Implications of Glycine Metabolism in Health and Disease States

Glycine is a non-essential amino acid that plays a multitude of roles in the body beyond xenobiotic conjugation. It is a key component of the antioxidant glutathione (B108866), a precursor for the synthesis of proteins (like collagen), nucleic acids, and heme, and it also functions as a neurotransmitter in the central nervous system. nih.govebi.ac.uk

The conjugation of xenobiotics with glycine can have broader physiological implications, particularly when exposure to the xenobiotic is high. Since the body's supply of glycine is used for this detoxification process, it has been suggested that high loads of xenobiotics like benzoates could potentially deplete glycine levels. nih.gov This could, in turn, impact other glycine-dependent pathways.

Preclinical Research and Therapeutic Potential Informed by N 2,4 Dichlorobenzoyl Glycine Research

Drug Discovery and Lead Optimization Initiatives in Medicinal Chemistry

N-(2,4-Dichlorobenzoyl)glycine and its analogs serve as scaffolds in medicinal chemistry for the development of new therapeutic agents. The presence of the dichlorobenzoyl group can enhance biological activity through increased lipophilicity and receptor binding affinity. smolecule.com The acetylene (B1199291) group, a feature sometimes incorporated into similar drug candidates, is recognized as a privileged structure for targeting a wide range of therapeutic proteins. sci-hub.se

Structure-activity relationship (SAR) studies on related compounds aim to optimize potency and selectivity. For instance, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, modifications to the benzamide (B126) portion of the molecule are a key focus of optimization strategies. researchgate.net The synthesis of various derivatives, such as the ethyl ester of this compound, allows for the exploration of how different functional groups impact the compound's biological activity and potential as a lead for new drugs. smolecule.com

Compound/Analog Focus of Optimization Therapeutic Target Reference
N-((1-(4-(propylsulfonyl)piperazin-1-yl)- cycloalkyl)methyl)benzamide analogsSulfonamide and benzamide appendagesGlycine transporter-1 (GlyT-1) researchgate.net
Ethyl ((2,4-dichlorobenzoyl)amino)acetateEster and amine functionalityAntifungal agents smolecule.com
Acetylene-containing moleculesPropargyl groupLysine-specific demethylase 1 (LSD1) sci-hub.se

Exploration in Central Nervous System (CNS) Disorder Models

Research into compounds like this compound is informed by the crucial role of glycine in the central nervous system. Glycine acts as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, where it facilitates excitatory neurotransmission. acnp.orgfrontiersin.org This dual role makes glycine-related pathways a target for treating various CNS disorders.

Inhibition of the glycine transporter-1 (GlyT-1) is a strategy explored for treating conditions like schizophrenia, depression, and anxiety by enhancing NMDA receptor function. researchgate.net Studies have shown that glycine supplementation may augment the effectiveness of certain medications for schizophrenia. ebsco.com Furthermore, glycine has demonstrated neuroprotective effects in models of neurodegeneration by mitigating oxidative stress and neuroinflammation. nih.gov The potential for this compound and its derivatives to modulate these pathways is an area of active investigation. For instance, a related compound, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid, has been identified as a novel non-competitive antagonist for GluN3-containing NMDA receptors. nih.gov

CNS Condition Role of Glycine/Glycine Pathway Therapeutic Approach Reference
SchizophreniaCo-agonist at NMDA receptorsGlyT-1 inhibition, Glycine supplementation researchgate.netebsco.com
Neurodegenerative DiseasesProtection against oxidative stress and neuroinflammationGlycine-mediated deactivation of JNK signaling nih.gov
Progressive Encephalomyelitis with Rigidity and Myoclonus (PERM)Inhibitory neurotransmissionTargeting glycine receptor autoantibodies nih.gov
Chronic PainModulation of pain signalsInhibition of glycine transporter 2 (GlyT2) utep.edu

Research in Cardiometabolic Diseases and Atherosclerosis

The glycine component of this compound points to potential applications in cardiometabolic health. Low plasma glycine levels have been associated with an increased risk of cardiometabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). nih.gov Conversely, higher glycine levels are linked to a favorable lipid profile and a reduced risk of acute myocardial infarction. nih.gov

Atherosclerosis, a chronic inflammatory disease, is a primary cause of cardiovascular disease. frontiersin.org Research suggests that glycine may have anti-atherogenic properties. nih.gov Glycine-based treatments have been shown to reduce atherosclerosis in animal models, an effect linked to the induction of glutathione (B108866) biosynthesis and a reduction in superoxide, a major reactive oxygen species that promotes atherosclerosis. nih.gov One study found that a glycine-based compound, DT-109, significantly reduced atherosclerotic plaque area in mice. nih.gov While some studies support a causal link between elevated glycine and reduced risk of coronary artery disease, others have not found a significant effect of glycine supplementation on atherosclerotic lesion development in mice, indicating a need for further research. nih.govmdpi.com

Cardiometabolic Condition Observed Effect of Glycine Proposed Mechanism Reference
AtherosclerosisAttenuation of plaque developmentInduction of glutathione biosynthesis, reduction of superoxide nih.gov
Coronary Artery DiseaseInverse correlation with riskAssociation with favorable lipid profile nih.gov
Type 2 DiabetesInverse correlation with insulin (B600854) resistanceGlycine receptor activation on pancreatic β-cells nih.gov
Nonalcoholic Fatty Liver Disease (NAFLD)Negative correlation with disease severityGlycine is a limiting substrate for glutathione biosynthesis nih.gov

Studies on Muscle Metabolism and Physical Performance Parameters

Glycine is a key component of muscle metabolism, and its potential benefits for physical performance are an area of interest. nih.gov It is integral to the synthesis of creatine, a vital molecule for energy production in muscle. mdpi.com Animal studies and some human trials suggest that glycine supplementation may help preserve muscle mass, enhance peak power output, and reduce the accumulation of lactic acid during intense exercise. nih.govfrontiersin.org

Area of Study Effect of Glycine Mechanism Reference
Muscle WastingAttenuation of muscle atrophyReduction in protein breakdown, activation of mTORC1 signaling frontiersin.org
Physical PerformanceEnhanced peak power output, reduced lactic acidImproved protein synthesis, increased growth hormone secretion nih.govfitness-world-nutrition.com
Muscle RecoveryFaster rebuilding of muscle fibersComponent of collagen for joint protection fitness-world-nutrition.com

Development of Antimicrobial Agents

The chemical structure of this compound, particularly the dichlorobenzoyl moiety, suggests potential antimicrobial properties. This structural feature is found in various compounds investigated for their antibacterial and antifungal activities. cymitquimica.comsmolecule.com For instance, berberine-hybridized benzimidazole (B57391) derivatives containing a 2,4-dichlorobenzyl group have been reported to alter the integrity of the cell membrane of Staphylococcus aureus. nih.gov

Furthermore, N2,N4-disubstituted quinazoline-2,4-diamines, which can incorporate dichlorobenzyl groups, have demonstrated potent antibacterial activity against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov The glycine component may also contribute to antimicrobial effects, as it has been shown to have activity against Helicobacter pylori. researchgate.net The synthesis of various benzamide derivatives is an active area of research for developing new antimicrobial and disinfectant agents. ipinnovative.com

Compound Class Target Organism Observed Activity Reference
Berberine-hybridized benzimidazole derivativesStaphylococcus aureusAlteration of cell membrane integrity nih.gov
N2,N4-disubstituted quinazoline-2,4-diaminesAcinetobacter baumanniiAntibacterial and antibiofilm activity nih.gov
GlycineHelicobacter pyloriAntimicrobial activity, synergistic with amoxicillin researchgate.net
2,6-dichlorobenzamide derivativesVarious microbesAntimicrobial properties ipinnovative.com

Broader Therapeutic Implications for Chronic Pathologies

The research informed by this compound and its components extends to a wide range of chronic diseases. The anti-inflammatory properties of glycine are particularly noteworthy. mdpi.com Glycine can suppress the activation of inflammatory cells and the production of pro-inflammatory cytokines, which is relevant for chronic inflammatory conditions such as rheumatoid arthritis and liver fibrosis. utep.edunih.gov

In the context of liver disease, glycine has been shown to protect against liver injury and fibrosis in animal models. nih.gov Its ability to improve glutathione deficiency and mitochondrial dysfunction also suggests therapeutic potential for age-related diseases. mdpi.com The modulation of the immune system and metabolic pathways by glycine and related compounds underscores the broad therapeutic possibilities that continue to be explored.

Chronic Condition Therapeutic Potential of Glycine Underlying Mechanism Reference
Chronic InflammationReduction of pro-inflammatory mediatorsSuppression of inflammatory cell activation mdpi.com
Liver FibrosisPrevention of fibrosisInhibition of Kupffer cell activation nih.gov
Age-related DiseasesImprovement of hallmarks of agingCorrection of glutathione deficiency, improved mitochondrial function mdpi.com
Chronic PainAnalgesic effectsInhibition of glycine transporter 2 (GlyT2) utep.edu

Advanced Research Methodologies and Analytical Techniques in N 2,4 Dichlorobenzoyl Glycine Studies

Spectroscopic and Chromatographic Methods for Research Characterization

The definitive identification and purity assessment of N-(2,4-Dichlorobenzoyl)glycine rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about its molecular structure, composition, and behavior in various analytical systems.

Spectroscopic Characterization: Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For instance, in related N-acyl glycine (B1666218) derivatives, the chemical shifts in the ¹H NMR spectrum clearly distinguish the protons of the aromatic ring, the glycine methylene (B1212753) group, and the amide N-H proton. Similarly, ¹³C NMR provides signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid groups, and the carbons of the dichlorinated benzene (B151609) ring. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum of an N-acyl glycine surfactant, for example, shows characteristic absorption bands for N-H stretching (around 3450 cm⁻¹), C=O stretching of the carboxylic acid (around 1702 cm⁻¹), and the amide I and amide II bands (around 1640 cm⁻¹ and 1580 cm⁻¹, respectively). scielo.br These vibrational signatures are crucial for confirming the presence of the amide linkage and the carboxylic acid moiety in this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization mass spectrometry (ESI-MS) of N-acyl glycine surfactants has shown clear molecular ion peaks corresponding to their respective molecular weights. scielo.br For this compound, ESI-MS would be expected to show a prominent molecular ion peak cluster due to the presence of two chlorine isotopes.

Chromatographic Analysis: Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for assessing the purity of N-acyl amino acids. researchgate.net A typical method would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time and peak purity are used to quantify the compound. Derivatization with agents like 2,4'-dibromoacetophenone (B128361) can be used to add a chromophore for enhanced UV detection. researchgate.net

Gas Chromatography (GC): GC analysis of this compound typically requires derivatization to increase its volatility. jfda-online.com Silylation is a common technique where active hydrogens on the carboxylic acid and amide groups are replaced with a nonpolar group like trimethylsilyl (B98337) (TMS). researchgate.net Following derivatization, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS) for both separation and identification. jfda-online.com

Table 1: Typical Analytical Data for N-Acyl Glycine Derivatives
TechniqueParameterTypical Observation
¹H NMRChemical Shift (ppm)Aromatic protons (7.0-8.0), Methylene protons (~4.0), Amide proton (variable)
¹³C NMRChemical Shift (ppm)Carbonyl carbons (160-180), Aromatic carbons (120-140), Methylene carbon (~40)
FT-IRWavenumber (cm⁻¹)N-H stretch (~3450), C=O stretch (~1700), Amide I (~1640), Amide II (~1580)
Mass Spec (ESI)m/z[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight
RP-HPLCRetention TimeDependent on column, mobile phase, and specific structure

High-Throughput Screening Platform Development

High-throughput screening (HTS) is a critical methodology for discovering new biological activities of chemical compounds like this compound. The development of an HTS platform for this compound would likely focus on targets such as glycine transporters (GlyT1 and GlyT2), which are members of the solute carrier 6 (SLC6) family of transporters. biorxiv.orgnih.gov

The process of developing an HTS platform involves several key stages:

Assay Principle Selection: For a target like a glycine transporter, a cell-based functional assay is often preferred. nih.gov This could be a radiolabeled substrate uptake assay (e.g., using [³H]glycine) or a non-radioactive, fluorescence-based assay. nih.govingentaconnect.com The latter, which often measures changes in membrane potential upon substrate transport, is generally more amenable to HTS. nih.gov

Cell Line Development: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is engineered to overexpress the target transporter (e.g., human GlyT1 or GlyT2). nih.govresearchgate.net Cryopreserved, assay-ready cells can be prepared in advance to ensure consistency across large screening campaigns. nih.gov

Assay Miniaturization and Automation: The assay is adapted for a high-density format, typically 384- or 1536-well plates, to maximize throughput. researchgate.net Liquid handling robotics are used for precise dispensing of cells, compounds, and reagents.

Assay Validation: The robustness of the assay is evaluated by determining key statistical parameters. The Z'-factor is a common metric used to assess the quality of an HTS assay, with a value greater than 0.5 generally considered excellent for screening. researchgate.net The assay is also validated by testing known inhibitors (reference compounds) to confirm that it can reliably detect inhibition and generate consistent IC₅₀ values. researchgate.net

Screening and Hit Confirmation: A large library of compounds, which could include this compound, is screened at a single concentration (e.g., 10 µM). nih.gov Compounds that show significant activity (e.g., >50% inhibition) are considered "hits" and are then re-tested in concentration-response format to confirm their activity and determine their potency (IC₅₀). nih.govresearchgate.net

Table 2: Representative Data from a High-Throughput Screening Campaign for GlyT1 Inhibitors
StepParameterExample Value/ResultReference
Assay ValidationZ'-Factor0.78 biorxiv.org
Primary ScreenCompound Library Size118,000 nih.gov
Primary ScreenHit Rate (>50% Inhibition)3.9% nih.gov
Hit ConfirmationConfirmation Rate68% nih.gov
Hit CharacterizationReference Inhibitor IC₅₀ (ALX 5407)2.8 ± 0.6 nM researchgate.net

Advanced In Vitro Biological Assays for Mechanistic Studies

Once identified as a potential modulator of a biological target, this compound would be subjected to a battery of advanced in vitro assays to elucidate its mechanism of action. Assuming it interacts with glycine transporters, these assays would aim to determine its potency, selectivity, and mode of inhibition.

Potency Determination (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. This is determined by measuring the inhibition of glycine transport at various concentrations of the test compound. For example, in cells expressing human GlyT2, known inhibitors have shown IC₅₀ values ranging from the nanomolar to the micromolar range. nih.govutep.edu

Selectivity Profiling: To be a useful research tool or a potential therapeutic lead, a compound should ideally be selective for its intended target. The selectivity of this compound would be assessed by testing its activity against related transporters. For a GlyT2 inhibitor, counter-screening against GlyT1 is crucial. utep.edu A compound is considered selective if its IC₅₀ for the target transporter is significantly lower (e.g., by 40-fold or more) than for other transporters. nih.gov

Mechanism of Inhibition Studies: These studies determine whether the compound competes with the natural substrate (glycine) for binding to the transporter (competitive inhibition) or if it binds to a different site (non-competitive or allosteric inhibition). This is often investigated using Eadie-Hofstee plots derived from kinetic experiments where substrate concentration is varied in the presence of fixed inhibitor concentrations. ambermd.org

Substrate vs. Non-substrate Inhibition: It is also important to determine if the inhibitor is itself transported by the protein. This can be assessed by efflux assays, where the ability of the compound to induce the release of pre-loaded radiolabeled glycine is measured. A true inhibitor will block glycine uptake but will not induce its efflux. nih.gov

Mass Spectrometry (MS) Binding Assays: This is a powerful, label-free technique that directly measures the binding of a compound to the transporter protein. It can be used to determine the equilibrium dissociation constant (Kd) and to screen for new ligands in a high-throughput manner. nih.govnih.gov

Table 3: Example In Vitro Assay Results for a Hypothetical GlyT2 Inhibitor
Assay TypeParameter MeasuredExample ResultReference
Potency Assay (hGlyT2)IC₅₀250 nM biorxiv.org
Selectivity Assay (hGlyT1)IC₅₀> 80 µM biorxiv.org
Selectivity Factor(IC₅₀ GlyT1) / (IC₅₀ GlyT2)> 320-fold biorxiv.org
Kinetic AnalysisMechanism of InhibitionNon-competitive ambermd.org
MS Binding AssayEquilibrium Dissociation Constant (Kd)7.45 nM nih.gov

Computational Chemistry, Molecular Dynamics, and Molecular Docking Simulations

Computational methods are powerful tools for understanding the interactions of small molecules like this compound with their biological targets at an atomic level. These in silico techniques can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the molecule-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would be performed against a structural model of its putative target, such as a homology model of a glycine transporter. iiarjournals.orgnih.gov Software like AutoDock Vina is commonly used to perform these calculations, which yield a binding affinity score (often in kcal/mol) and a predicted binding pose. nih.govijpsdronline.com These poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond timescale. nih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal how the protein structure adapts to the presence of the ligand. nih.gov Force fields like the General AMBER Force Field (GAFF), which is parameterized for organic molecules including those with halogens, are used to describe the interatomic forces. ambermd.orgresearchgate.netfrontiersin.org MD simulations can also be used to study the permeation of small molecules across lipid bilayers, which is relevant for understanding bioavailability. nih.govacs.org

Table 4: Representative Molecular Docking Results for a Ligand Targeting a Transporter Protein
LigandBinding Affinity (kcal/mol)Interacting ResiduesType of InteractionReference
Compound X-8.71Val314, Gly183Hydrophobic iiarjournals.orgnih.gov
Compound X-8.71Asn52, Ser315, Ser317Hydrogen Bond nih.gov
Reference Inhibitor-5.05-- iiarjournals.org

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Chirality is a key consideration in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities. However, the parent compound this compound is achiral. It is synthesized from 2,4-dichlorobenzoic acid and glycine. Glycine is the only proteinogenic amino acid that does not have a chiral center at its alpha-carbon. Therefore, enantiomeric purity assessment is not applicable to this compound itself.

This section becomes relevant when considering derivatives of this compound or when it is used as a synthon in the construction of larger, chiral molecules. For instance, if the glycine moiety were to be substituted at the alpha-carbon, a chiral center would be created. In such cases, assessing the enantiomeric purity would be crucial.

Several analytical techniques are available for the chiral analysis of N-acyl amino acid derivatives:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a direct method for separating enantiomers. CSPs, such as those based on cyclodextrins, polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), or macrocyclic antibiotics (e.g., vancomycin), create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. nih.govnih.gov The choice of CSP and mobile phase composition is critical for achieving good resolution. nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase (e.g., Chirasil-Val) to separate volatile enantiomeric derivatives. oup.comoup.com

Derivatization with a Chiral Derivatizing Agent (CDA): This is an indirect method where the enantiomeric mixture is reacted with a single, pure enantiomer of a CDA (e.g., Mosher's acid chloride or L-TPC). nih.govwikipedia.orgrsc.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like HPLC or GC. jfda-online.com The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original sample.

Table 5: Principles of Chiral Separation Techniques for Amino Acid Derivatives
TechniquePrincipleTypical ApplicationReference
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP).Separation of N-acyl-α-amino acid anilide derivatives. nih.gov
Chiral GCSeparation of volatile enantiomers on a chiral capillary column.Analysis of N-pivaloyl amino acid methyl esters. oup.com
Derivatization with CDAConversion of enantiomers to separable diastereomers.Quantification of cathinone (B1664624) enantiomers using L-TPC as CDA. rsc.org

Future Research Directions and Translational Perspectives for N 2,4 Dichlorobenzoyl Glycine

Unexplored Biological Targets and Therapeutic Avenues

While N-(2,4-Dichlorobenzoyl)glycine is known as a chemical intermediate, its full biological activity spectrum remains largely uncharted. cymitquimica.com The structural motifs—a glycine (B1666218) core and a dichlorobenzoyl group—suggest several plausible, yet unexplored, biological targets. cymitquimica.comontosight.ai Glycine itself is a crucial neurotransmitter with both excitatory and inhibitory functions within the central nervous system (CNS) and possesses anti-inflammatory properties. nih.govdrugbank.com The dichlorobenzoyl moiety is present in various pharmacologically active compounds, indicating its potential to interact with diverse biological targets. ontosight.aiosf.ionih.gov

Future research should systematically screen this compound against a broad panel of biological targets to uncover novel therapeutic applications. Based on its constituent parts, potential areas of interest include:

Neurological Disorders: Given glycine's role as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and an agonist at inhibitory glycine receptors, this compound could be investigated for activity at these sites. nih.govdrugbank.com Derivatives containing the dichlorobenzoyl group have been investigated as potential modulators of NMDA receptors, suggesting this as a promising avenue. nih.govresearchgate.net Research could explore its potential in conditions characterized by glutamate (B1630785) excitotoxicity or imbalances in inhibitory neurotransmission. mdpi.com

Inflammatory Diseases: Glycine has demonstrated potent anti-inflammatory and immunomodulatory effects. nih.gov Investigations could determine if this compound retains or enhances these properties, making it a candidate for chronic inflammatory conditions.

Oncology: The metabolic reprogramming observed in many cancers includes an increased reliance on glycine metabolism for rapid proliferation. nih.govnih.gov Therefore, this compound could be explored as an antagonist of glycine uptake or metabolism in cancer cells. Furthermore, compounds with similar structures have been studied for potential anticancer activities. ontosight.ai

Infectious Diseases: The general structure of glycine derivatives has been associated with potential antibacterial activity, an area that warrants investigation for this specific compound. ontosight.ai

Table 1: Potential Unexplored Biological Targets for this compound

Therapeutic Area Potential Target Class Rationale
Neurology Ionotropic Glutamate Receptors (e.g., NMDA) Glycine is a co-agonist; dichlorobenzoyl-containing compounds have shown activity. nih.govnih.gov
Strychnine-Sensitive Glycine Receptors Glycine is the primary agonist, mediating inhibitory neurotransmission. drugbank.com
Immunology Inflammatory Cytokine Pathways (e.g., NF-κB) Glycine exhibits anti-inflammatory effects, potentially via NF-κB modulation. nih.gov
Oncology Glycine Transporters and Metabolic Enzymes Rapidly proliferating cancer cells show increased glycine consumption. nih.govnih.gov
Receptor Tyrosine Kinases A common target for dichlorobenzoyl-containing moieties in drug discovery.
Infectious Diseases Bacterial Cell Wall Synthesis / Key Enzymes General screening has shown antibacterial potential for similar structures. ontosight.ai

Integration of Multi-Omics Data in Mechanistic Research

To move beyond simple target identification and understand the holistic biological impact of this compound, the integration of multi-omics data is essential. mdpi.com A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the compound's mechanism of action, identifying not just the primary target but also the downstream pathways it modulates. mdpi.commdpi.comresearchgate.net

A proposed multi-omics workflow to study the compound's effect could involve:

Transcriptomics (RNA-Seq): Treating relevant cell lines (e.g., neuronal cells, cancer cells) with the compound to identify differentially expressed genes, revealing the genetic pathways that are activated or suppressed. researchgate.net

Proteomics: Using mass spectrometry-based techniques to quantify changes in the proteome of treated cells, which provides insight into the functional consequences of altered gene expression. mdpi.com

Metabolomics: Profiling the small-molecule metabolites in treated cells or biofluids to understand how the compound alters cellular metabolism, which is particularly relevant given its glycine component. nih.govau.dk

Integrated Analysis: Employing computational tools to integrate these disparate datasets, allowing for the construction of network models that illustrate the compound's system-wide effects and pinpoint key regulatory nodes and pathways. europa.eu

This integrated approach can help validate primary targets, uncover off-target effects, identify biomarkers for efficacy, and reveal unexpected mechanisms of action. mdpi.comeuropa.eu

Table 2: Hypothetical Multi-Omics Study Design for this compound

Omics Layer Technique Objective Potential Insights
Transcriptomics RNA-Sequencing Profile changes in gene expression in response to treatment. Identify modulated signaling pathways (e.g., inflammatory, apoptotic, metabolic). researchgate.net
Proteomics Mass Spectrometry (LC-MS/MS) Quantify changes in protein abundance and post-translational modifications. Confirm functional impact of gene expression changes; identify direct binding partners. mdpi.com
Metabolomics Gas/Liquid Chromatography-Mass Spectrometry (GC-MS, LC-MS) Measure changes in the cellular metabolome. Elucidate effects on central carbon metabolism, amino acid pathways, and lipid profiles. nih.govau.dk
Genomics CRISPR Screening Identify genes that confer sensitivity or resistance to the compound. Uncover essential targets and resistance mechanisms.

Development of Innovative Synthetic Strategies for Enhanced Efficacy

The therapeutic potential of this compound can be significantly expanded through the development of novel derivatives. Modern synthetic chemistry offers a powerful toolkit for creating analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Future synthetic efforts could focus on:

Asymmetric Synthesis: Employing chiral auxiliaries, such as Ni(II) complexes of Schiff bases, to synthesize enantiomerically pure forms of this compound derivatives. wiley.comsemanticscholar.orgbioorganica.com.ua Biological targets are often stereoselective, and separating enantiomers can lead to compounds with higher potency and reduced off-target effects.

Scaffold Modification: Systematically modifying both the dichlorobenzoyl ring and the glycine backbone. This could involve altering the substitution pattern on the phenyl ring (e.g., changing the position or nature of the halogens) or replacing the glycine with other amino acids to explore structure-activity relationships (SAR). researchgate.net

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to fine-tune physicochemical properties. For instance, the carboxylic acid could be replaced with a tetrazole to potentially improve metabolic stability or cell permeability.

Diversity-Oriented Synthesis: Utilizing multicomponent reactions (MCRs) to rapidly generate a large library of structurally diverse analogues for high-throughput screening, accelerating the discovery of new lead compounds. core.ac.uk

These advanced synthetic strategies will be crucial for optimizing the lead compound into a viable drug candidate. nih.govmdpi.com

Addressing Knowledge Gaps in Pharmacological and Metabolic Profiling

A significant gap in the current understanding of this compound is its pharmacological and metabolic profile. Comprehensive characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a prerequisite for any translational development. It has been noted that the compound's limited solubility in water may affect its bioavailability. cymitquimica.com

Key research questions to address include:

Metabolic Stability: How is the compound metabolized? In vitro studies using liver microsomes or hepatocytes can identify major metabolic pathways and metabolites. Techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are essential for this profiling. au.dkresearchgate.net

Permeability and Transport: Does the compound cross biological membranes, including the blood-brain barrier? Assays like the parallel artificial membrane permeability assay (PAMPA) can provide initial data.

Pharmacokinetics: What are the in vivo pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) in animal models? tandfonline.com This data is critical for designing further preclinical studies.

Table 3: Key Pharmacological and Metabolic Parameters for Investigation

Parameter Experimental Approach Purpose
Solubility Thermodynamic/Kinetic Solubility Assays Determine aqueous solubility to predict oral absorption challenges. cymitquimica.com
Metabolic Stability Liver Microsome/Hepatocyte Incubations Assess intrinsic clearance and identify major metabolites. tandfonline.com
Permeability Caco-2 / PAMPA Assays Predict intestinal absorption and blood-brain barrier penetration.
Plasma Protein Binding Equilibrium Dialysis Determine the fraction of unbound, pharmacologically active drug.
In Vivo Pharmacokinetics Rodent Studies (e.g., rat, mouse) Characterize the ADME profile of the compound in a living system. tandfonline.com
Metabolite Profiling High-Resolution Mass Spectrometry Isolate and structurally elucidate metabolites from in vitro and in vivo samples. au.dk

Potential for Polypharmacology and Combination Therapeutic Approaches

The "one molecule, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single drug is designed to interact with multiple targets to achieve a superior therapeutic effect. nih.gov Given its composite structure, this compound or its optimized derivatives may function as polypharmacological agents. For instance, a single analogue could potentially modulate a glycine receptor while also inhibiting a key metabolic enzyme, an approach that could be highly effective in complex diseases like cancer or neurological disorders. nih.govnih.gov

Alternatively, this compound could be evaluated as part of a combination therapy. This approach is the standard of care in many diseases, particularly cancer, where targeting multiple pathways simultaneously can overcome drug resistance and improve outcomes. nih.gov For example, if the compound is found to inhibit glycine metabolism, it could be combined with standard chemotherapeutic agents that target DNA replication or cell division, creating a synergistic effect. nih.gov Similarly, derivatives of the related N-(2,5-dichlorobenzoyl)glycine are components of the proteasome inhibitor ixazomib (B1672701), which is used in combination therapies for multiple myeloma. ebi.ac.ukzfin.orggoogleapis.com This precedent highlights the potential for dichlorobenzoyl glycine structures in successful combination regimens.

Future research should explore both the intrinsic multi-target potential of novel analogues and their synergistic effects when combined with existing drugs for various diseases.

Q & A

Q. What are the recommended synthetic routes for N-(2,4-Dichlorobenzoyl)glycine, and how can reaction conditions be optimized for yield and purity?

The Schotten-Baumann reaction is a common method for synthesizing this compound derivatives. Starting materials such as 2,4-dichlorobenzoyl chloride and glycine analogs (e.g., N-phenylthiourea) are reacted under controlled conditions: initial low-temperature mixing (e.g., 0–5°C for 30 minutes) followed by reflux (e.g., 8 hours) to drive the reaction to completion. Purification via recrystallization or column chromatography is critical to isolate the target compound. Yield optimization requires precise stoichiometry, inert atmospheres to prevent hydrolysis of the acyl chloride, and solvent selection (e.g., THF or dichloromethane) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., aromatic protons in 2,4-dichlorophenyl groups) and glycine backbone integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect unreacted starting materials.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal structures, as demonstrated for related chloroacetyl-glycine derivatives .

Advanced Research Questions

Q. How can molecular docking studies be utilized to predict the anticancer potential of this compound derivatives?

Docking simulations against targets like ribonucleotide reductase (involved in DNA synthesis) can predict binding affinity. For example, analogs such as Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) showed lower ΔG values (–8.5 kcal/mol) compared to hydroxyurea (–6.2 kcal/mol), indicating stronger binding and potential efficacy. Researchers should use software like AutoDock or Schrödinger, validate results with in vitro assays, and compare against known inhibitors .

Q. What strategies are effective in analyzing contradictory cytotoxicity data between cancer and normal cell lines for this compound analogs?

  • Selectivity Index (SI) : Calculate SI = IC50 (normal cells) / IC50 (cancer cells). For instance, in a study against MCF-7 (breast cancer) and Vero (normal kidney) cells, a higher SI indicates tumor-specific activity.
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected in cancer vs. normal cells.
  • Dose-Response Reproducibility : Repeat assays under standardized conditions (e.g., 72-hour exposure, MTT assay protocols) to confirm trends .

Q. How does the position of chlorine substituents on the benzoyl group influence the biological activity of this compound derivatives?

Substituent position affects electronic and steric properties:

  • 2,4-Dichloro vs. 3,4-Dichloro : The 2,4-configuration enhances electrophilicity, improving interaction with nucleophilic residues in enzyme active sites (e.g., ribonucleotide reductase).
  • Single vs. Dual Substitution : Mono-chloro derivatives may exhibit reduced binding affinity compared to di-substituted analogs.
  • In Vitro Validation : Compare cytotoxicity of analogs with varying substitution patterns against standardized cell lines .

Q. What precautions are critical when handling intermediates like 2,4-dichlorobenzoyl chloride during the synthesis of this compound?

  • Safety Measures : Use fume hoods, nitrile gloves, and goggles to avoid inhalation or skin contact.
  • Moisture Control : Store acyl chlorides under inert atmospheres (argon) to prevent hydrolysis.
  • Waste Disposal : Neutralize reactive intermediates (e.g., with ice-cold sodium bicarbonate) before disposal .

Methodological Considerations

  • Data Interpretation : Cross-reference docking results (ΔG values) with experimental IC50 data to validate computational predictions .
  • Structural Analog Design : Use X-ray crystallography data (e.g., bond lengths and angles) to guide modifications for improved stability or solubility .
  • Assay Design : Include positive controls (e.g., hydroxyurea for ribonucleotide reductase inhibition) and normalize cytotoxicity data to cell viability baselines .

For further guidance on formulating research questions, refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.